molecular formula C10H18ClN5O B1432935 N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1774898-45-1

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B1432935
CAS No.: 1774898-45-1
M. Wt: 259.73 g/mol
InChI Key: HDXPLIOGRYRIIP-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative One common synthetic route includes the reaction of piperidine with an appropriate halogenated compound to introduce the piperidin-3-ylmethyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.

Biology: In biological research, N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its triazole core is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential biological processes, such as cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • N-Methyl-N-(piperidin-3-ylmethyl)acetamide: A related compound with similar structural features but different functional groups.

  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride:

Uniqueness: N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its triazole core and piperidine derivative make it a versatile compound with unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.ClH/c1-11-10(16)9-7-15(14-13-9)6-8-3-2-4-12-5-8;/h7-8,12H,2-6H2,1H3,(H,11,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPLIOGRYRIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Reactant of Route 2
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Reactant of Route 3
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Reactant of Route 4
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Reactant of Route 6
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

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